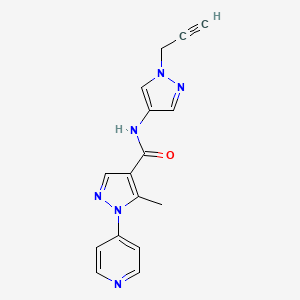![molecular formula C22H22N4O3 B7434254 N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a promising drug candidate for the treatment of various types of cancer, including ovarian, breast, and prostate cancer.
Mécanisme D'action
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide works by binding to the catalytic domain of PARP enzymes, preventing them from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, eventually leading to their death. N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to be particularly effective in cancer cells with mutations in BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to induce cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide is a highly specific inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as its potential toxicity to normal cells.
Orientations Futures
There are several potential future directions for research on N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of interest is the development of novel PARP inhibitors with improved efficacy and safety profiles. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to identify biomarkers that can predict response to therapy.
Méthodes De Synthèse
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide can be synthesized using a multi-step process that involves the coupling of various intermediates. The final product is obtained through a reaction between 6-(4-methoxyphenyl)pyrimidine-4-amine and 4-[[2-(methylamino)ethyl]amino]benzene-1-carboxamide, followed by the addition of oxalyl chloride and oxolane-2-carboxamide.
Applications De Recherche Scientifique
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting PARP enzymes, which play a key role in DNA repair. By inhibiting PARP, N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide can induce synthetic lethality in cancer cells with defective DNA repair mechanisms, leading to their death.
Propriétés
IUPAC Name |
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-18-10-4-15(5-11-18)19-13-21(24-14-23-19)25-16-6-8-17(9-7-16)26-22(27)20-3-2-12-29-20/h4-11,13-14,20H,2-3,12H2,1H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMIKVUXRDAJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)


![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)